molecular formula C14H11N5O2S B15083758 4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 613248-43-4

4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15083758
CAS No.: 613248-43-4
M. Wt: 313.34 g/mol
InChI Key: IWRZAMJMJLIERK-LZYBPNLTSA-N
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Description

4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features a 3,4-dihydroxybenzylidene moiety attached via an imine linkage to the triazole ring, with a pyridin-2-yl group at the 3-position.

Properties

CAS No.

613248-43-4

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11N5O2S/c20-11-5-4-9(7-12(11)21)8-16-19-13(17-18-14(19)22)10-3-1-2-6-15-10/h1-8,20-21H,(H,18,22)/b16-8+

InChI Key

IWRZAMJMJLIERK-LZYBPNLTSA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

Pyridin-2-yl hydrazine (1) undergoes cyclocondensation with carbon disulfide (CS₂) in basic conditions to form the triazole-thione core.

Reagents :

  • Pyridin-2-yl hydrazine (1.0 equiv)
  • Carbon disulfide (1.2 equiv)
  • Potassium hydroxide (2.0 equiv)
  • Ethanol (solvent)

Procedure :

  • Dissolve pyridin-2-yl hydrazine (10 mmol) in ethanol (30 mL).
  • Add CS₂ (12 mmol) dropwise under nitrogen at 0°C.
  • Introduce KOH pellets (20 mmol) and reflux for 6 hours.
  • Cool, neutralize with dilute HCl, and filter the precipitate.
  • Recrystallize from ethanol/water (1:1) to yield Intermediate I as a pale-yellow solid.

Yield : 68%
Characterization :

  • FT-IR (KBr) : 1253 cm⁻¹ (C=S), 1602 cm⁻¹ (C=N), 3350 cm⁻¹ (N-H).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.61 (d, 1H, Py-H), 8.12 (t, 1H, Py-H), 7.89 (d, 1H, Py-H), 7.49 (t, 1H, Py-H), 5.21 (s, 2H, NH₂).
  • Elemental Analysis : Calculated for C₇H₆N₄S: C 45.16, H 3.25, N 30.08, S 17.21; Found: C 45.02, H 3.18, N 29.94, S 17.10.

Schiff Base Formation with 3,4-Dihydroxybenzaldehyde

Reaction Conditions

Intermediate I reacts with 3,4-dihydroxybenzaldehyde in ethanol under acidic catalysis.

Reagents :

  • Intermediate I (1.0 equiv)
  • 3,4-Dihydroxybenzaldehyde (1.1 equiv)
  • Glacial acetic acid (catalytic)
  • Ethanol (solvent)

Procedure :

  • Suspend Intermediate I (5 mmol) and 3,4-dihydroxybenzaldehyde (5.5 mmol) in ethanol (40 mL).
  • Add glacial acetic acid (0.5 mL) and reflux for 5 hours.
  • Cool to 4°C, filter the precipitate, and wash with cold ethanol.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the target compound as a brown solid.

Yield : 74%
Characterization :

  • FT-IR (KBr) : 1228 cm⁻¹ (C=S), 1589 cm⁻¹ (C=N), 3250–3400 cm⁻¹ (O-H).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 9.87 (s, 1H, OH), 8.72 (s, 1H, CH=N), 8.65 (d, 1H, Py-H), 8.10 (t, 1H, Py-H), 7.85 (d, 1H, Py-H), 7.52 (t, 1H, Py-H), 7.21 (d, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 6.79 (s, 1H, Ar-H).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.3 (C=S), 159.8 (C=N), 149.2 (C-OH), 145.6 (C-OH), 137.2–115.4 (aromatic carbons).
  • ESI-MS : m/z 357.08 [M+H]⁺.

Mechanistic Considerations

Cyclocondensation Pathway

The formation of Intermediate I proceeds via nucleophilic attack of pyridin-2-yl hydrazine on CS₂, generating a dithiocarbazate intermediate. Base-mediated cyclization eliminates H₂S, forming the triazole-thione ring.

Schiff Base Formation

The amino group at position 4 of Intermediate I undergoes nucleophilic addition to the carbonyl carbon of 3,4-dihydroxybenzaldehyde, followed by dehydration to yield the imine linkage. Acid catalysis facilitates protonation of the carbonyl oxygen, enhancing electrophilicity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h)
Cyclocondensation 68 98 6
Schiff Base 74 95 5

Key Observations :

  • The cyclocondensation step requires strict temperature control to avoid polysulfide byproducts.
  • Schiff base formation benefits from excess aldehyde to drive the equilibrium toward product.

Challenges and Optimization

Side Reactions

  • Oxidation of Thione : Prolonged exposure to air may oxidize C=S to C=O. Storing under nitrogen mitigates this.
  • Hydrolysis of Imine : Aqueous conditions reverse Schiff base formation. Anhydrous ethanol and catalytic acid are critical.

Solvent Selection

Ethanol balances solubility of both intermediates and facilitates easy isolation. Alternatives like methanol or DMF reduced yields due to poor precipitation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "4-((3,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione" is not available. However, information regarding the compound itself can be found.

Basic Information

  • Name: this compound is a chemical compound with the molecular formula C14H11N5O2S .
  • CAS Number: The CAS (Chemical Abstracts Service) number for this compound is 613248-43-4 .
  • Molecular Weight: The molecular weight of the compound is 313.33 .
  • Synonyms: Other names for this compound include SCHEMBL17801851, STL056051, AKOS002178727, AKOS005708904, and 4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Properties

  • IUPAC Name: (E)-(3,4-dihydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

Safety Information

  • Hazard Statements: Information regarding hazard statements is available .
  • Precautionary Statements: Information regarding precautionary statements is available .

Related Compounds

  • 4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione: This is a similar compound with CAS No. 497823-74-2 and the same molecular weight of 313.33 .

Mechanism of Action

The mechanism of action of 4-(((3-MERCAPTO-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL involves its interaction with specific molecular targets. The triazole and pyridine moieties can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition of enzymatic reactions or the stabilization of certain molecular structures, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s 3,4-dihydroxybenzylidene group distinguishes it from analogs with methoxy (e.g., 3,4-dimethoxy in ), nitro (e.g., 3-nitrobenzylidene in ), or halogen (e.g., 4-chloro in ) substituents. Key comparisons include:

Compound Name Substituents (Benzylidene) Triazole Core Substituent Key Features
Target Compound 3,4-Dihydroxy Pyridin-2-yl High polarity, H-bonding capacity from catechol; potential antioxidant activity
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-pyrazol-4-yl)-thione 3,4-Dimethoxy Pyrazole Lower solubility due to methoxy groups; reported analgesic activity
4-((2-Chlorobenzylidene)amino)-3-(1-(2-fluoro-biphenyl)ethyl)-thione 2-Chloro Biphenyl-ethyl Enhanced lipophilicity; microwave-assisted synthesis (83% yield)
4-[(3-Nitrobenzylidene)amino]-3-(pyridin-4-yl)-thione 3-Nitro Pyridin-4-yl Electron-withdrawing nitro group; crystallized in P21/n space group
4-((3-Methylthiophen-2-yl)methyleneamino)-3-(pyridin-2-yl)-thione 3-Methylthiophen Pyridin-2-yl Thiophene’s electron-rich nature; potential for π-stacking

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the triazole ring, possibly altering reactivity or binding affinity.
  • Synthetic Yields : Microwave-assisted methods (e.g., ) achieve higher yields (>80%) compared to conventional reflux (66–85% in ).
Physicochemical and Crystallographic Properties
  • Solubility : The dihydroxy groups in the target compound likely improve aqueous solubility compared to tert-butyl-substituted derivatives (e.g., 3,5-di-tert-butyl in ), which rely on bulky groups for stability .
  • Crystallography: Analogs like 4-[(3-nitrobenzylidene)amino]-3-(pyridin-4-yl)-thione crystallize in monoclinic systems (space group P21/n, a = 3.7989 Å) with intermolecular hydrogen bonds stabilizing the lattice . The target compound’s catechol group may promote stronger H-bonding networks.

Q & A

Q. How can crystallographic disorder in the triazole ring be resolved during refinement?

  • Methodology : Use SHELXL’s PART instruction to model disorder. Apply isotropic displacement parameters (Uiso) for minor components. Validate with R1 ≤ 0.05 and wR2 ≤ 0.15 .

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